molecular formula C25H27NO3 B340476 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Katalognummer: B340476
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: VEKPZUHOSGVOGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isoindole core, substituted with various functional groups, including isopropyl, methyl, and phenoxy groups

Vorbereitungsmethoden

The synthesis of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with 4-bromophenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoindole core, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H27NO3

Molekulargewicht

389.5 g/mol

IUPAC-Name

4-methyl-2-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C25H27NO3/c1-15(2)20-13-8-16(3)14-22(20)29-19-11-9-18(10-12-19)26-24(27)21-7-5-6-17(4)23(21)25(26)28/h5-6,8-15,17,21,23H,7H2,1-4H3

InChI-Schlüssel

VEKPZUHOSGVOGN-UHFFFAOYSA-N

SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C

Kanonische SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.